BY27
Description
BY27 is a second bromodomain (BD2)-selective inhibitor of BET (Bromodomain and Extra-Terminal) proteins, designed to mitigate toxicity associated with pan-BET inhibitors. It selectively targets BD2 through a triazole group that mimics acetylated lysine, engaging conserved residues such as Asn140 and Tyr97 in BRD4-BD2 . Structural optimization of its precursor, the pan-BET inhibitor ABBV-075, introduced a benzylic amine spacer and methyl-pyrazole ring, enhancing BD2 affinity (Ki = 15 nM for BRD4-BD2) while reducing BD1 interactions . In vivo, this compound inhibits c-MYC-driven oncogenesis in neuroblastoma models with lower toxicity compared to pan-BET inhibitors, making it a promising therapeutic candidate .
Properties
CAS No. |
2247236-59-3 |
|---|---|
Molecular Formula |
C22H21ClN6 |
Molecular Weight |
404.902 |
IUPAC Name |
(6R)-N-(4-Chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
InChI Key |
MDRXOFSNECSECW-HXUWFJFHSA-N |
SMILES |
CN1N=CC(C2=CC=C(N3C(CC[C@H]4NC5=CC=C(Cl)C=C5)=NN=C3C)C4=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BY27; BY-27; BY 27 |
Origin of Product |
United States |
Preparation Methods
The synthesis of BY27 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole ring, which is crucial for the compound’s selectivity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods for this compound would likely involve scaling up these laboratory procedures while maintaining strict quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
BY27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BY27 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the function of bromodomain and extra terminal domain proteins and their role in gene regulation.
Biology: In biological research, this compound helps in understanding the epigenetic mechanisms that control gene expression and their implications in diseases.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for treating cancers by inhibiting the growth of tumor cells.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new therapeutic targets and develop selective inhibitors
Mechanism of Action
BY27 exerts its effects by selectively binding to the second bromodomains of bromodomain and extra terminal domain proteins. This binding disrupts the interaction between these proteins and acetylated lysine residues on histone tails, leading to changes in gene expression. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are primarily related to epigenetic regulation and cancer cell proliferation .
Comparison with Similar Compounds
Structural and Selectivity Profiles
The table below summarizes structural features, selectivity, and key biochemical properties of BY27 and comparable BD2-selective inhibitors:
Key Observations:
- Structural Basis of Selectivity: this compound’s R-isomer interacts with His433 via a water-mediated network, inducing a conformational shift inaccessible in BD1 due to steric clashes with Asp160 . Similarly, ABBV-744’s dimethylphenol ether group avoids BD1’s Ile162, enhancing BD2 selectivity .
- Cellular Activity Caveats : While this compound shows BD2 selectivity in biochemical assays, its cellular effects at high concentrations (150× Ki) may reflect pan-BET inhibition .
Efficacy in Disease Models
- ABBV-744: Limited antiproliferative activity in most cancer cell lines but potent effects in AR-positive prostate cancer (LNCaP cells) .
- SJ432 : Outperforms JQ1 in neuroblastoma in vivo, highlighting BD2 selectivity’s therapeutic advantage .
Toxicity and Pharmacokinetics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
